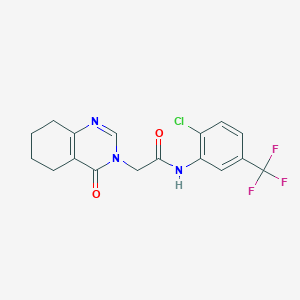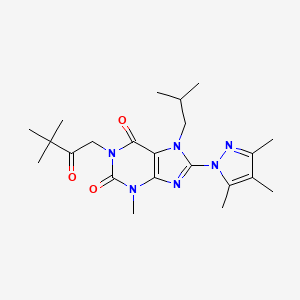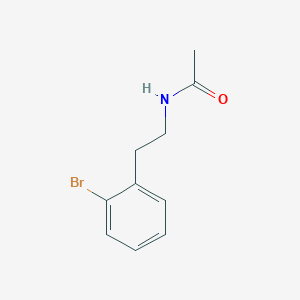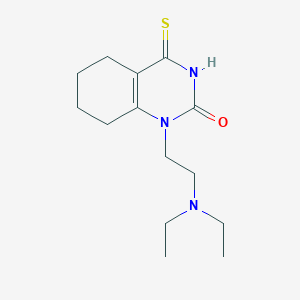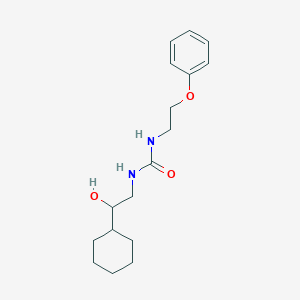
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative with a molecular formula of C20H30N2O3 and a molecular weight of 346.47 g/mol.
Aplicaciones Científicas De Investigación
Metabolism in Liver Microsomes :
- A study by May et al. (1979) explored the liver microsomal metabolism of a related compound, demonstrating the production of various metabolites, including the parent urea through cytochrome P-450-dependent reactions. This research provides insights into the metabolic pathways of similar urea derivatives.
Synthesis and Reactivity :
- The work of Wendelin and Kern (1979) focused on the synthesis and reactivity of related compounds, revealing the formation of certain derivatives under specific conditions. This research is vital for understanding the chemical behavior of such urea compounds.
Catalysis in Synthesis :
- Li et al. (2012) conducted a study on the synthesis of arylmethylene derivatives catalyzed by urea, demonstrating high yields and simple work-up procedures (Li et al., 2012). This research highlights the catalytic applications of urea derivatives in organic synthesis.
Electro-Fenton Degradation :
- The degradation of antimicrobials through electro-Fenton systems was explored by Sirés et al. (2007), involving compounds structurally similar to the urea derivative . This study is significant for understanding environmental applications in degradation processes.
Urease Inhibition for Medical Applications :
- Kosikowska and Berlicki (2011) reviewed the patent literature on urease inhibitors, including urea derivatives, for potential medical applications, such as treating infections caused by certain bacteria (Kosikowska & Berlicki, 2011). This research is crucial for developing new therapeutic agents.
Photopolymerization and Supramolecular Assemblies :
- A study by Dautel et al. (2006) on the self-organization and photopolymerization of ureido substituted organogels opens possibilities for creating advanced materials with specific properties.
Propiedades
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c20-16(14-7-3-1-4-8-14)13-19-17(21)18-11-12-22-15-9-5-2-6-10-15/h2,5-6,9-10,14,16,20H,1,3-4,7-8,11-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXGYSIETSBEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

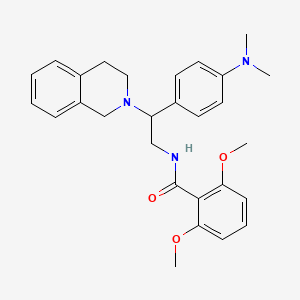
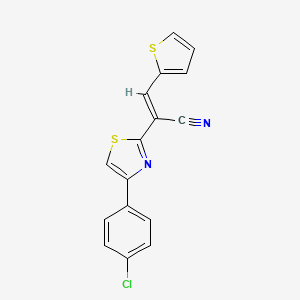
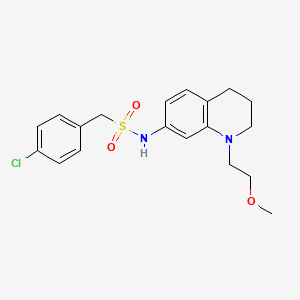
![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)
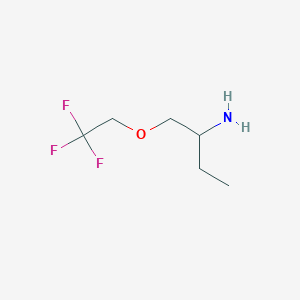
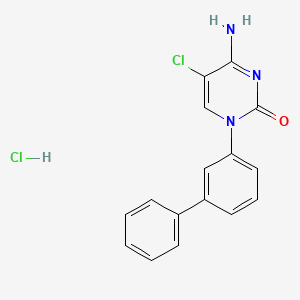
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2919561.png)
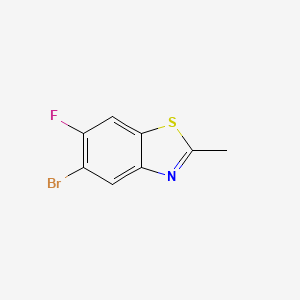
![(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2919563.png)
